![molecular formula C19H21N3O2S B6082590 4-tert-butyl-N'-(1H-indol-3-ylmethylene)benzenesulfonohydrazide](/img/structure/B6082590.png)
4-tert-butyl-N'-(1H-indol-3-ylmethylene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N'-(1H-indol-3-ylmethylene)benzenesulfonohydrazide, commonly known as SBI-425, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting specific enzymes that are involved in disease progression. In
Wirkmechanismus
SBI-425 inhibits the activity of specific enzymes, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), which are involved in disease progression. By inhibiting these enzymes, SBI-425 can prevent cancer cell growth and proliferation, protect neurons from oxidative stress and inflammation, and improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
SBI-425 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, SBI-425 has been shown to inhibit cancer cell growth and induce cancer cell death. In neurodegenerative disease research, SBI-425 has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function. In metabolic disorder research, SBI-425 has been shown to improve insulin sensitivity and glucose metabolism, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
SBI-425 has several advantages for lab experiments, including high purity and high yield, and well-established synthesis method. However, there are some limitations to using SBI-425 in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for SBI-425 research, including exploring its potential therapeutic applications in other diseases, optimizing its synthesis method to improve yield and purity, and developing more potent and selective inhibitors of PTPs and DUSPs. Additionally, further studies are needed to investigate the potential toxicity and safety of SBI-425 in vivo.
Synthesemethoden
SBI-425 is synthesized through a multi-step process that involves the reaction of tert-butyl hydrazine with 3-formylindole. The resulting product is then reacted with benzenesulfonyl chloride to yield the final product, SBI-425. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
SBI-425 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, SBI-425 has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. In neurodegenerative disease research, SBI-425 has been shown to protect neurons from oxidative stress and inflammation. In metabolic disorder research, SBI-425 has been shown to improve insulin sensitivity and glucose metabolism.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(Z)-1H-indol-3-ylmethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)15-8-10-16(11-9-15)25(23,24)22-21-13-14-12-20-18-7-5-4-6-17(14)18/h4-13,20,22H,1-3H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOGDYAVHWAJDN-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-[(Z)-1H-indol-3-ylmethylidene]benzenesulfonohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.